molecular formula C24H21N3O4 B4060264 N-(2-benzoyl-4-nitrophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(2-benzoyl-4-nitrophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B4060264
M. Wt: 415.4 g/mol
InChI Key: MYUKEMTXNHZXTB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-nitrophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, commonly known as BNPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BNPA belongs to the class of isoquinoline derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Cyclization and Synthesis Techniques

A novel and simple route to benzofused lactams involves the cyclization of nitroacetamide derivatives with a tethered phenyl ring in triflic acid. This process affords the corresponding hydroxyimino six- to nine-membered benzofused lactams, providing insights into the cationic species involved in the reaction and suggesting a mechanism for this transformation (Fante et al., 2014).

Structural Aspects and Properties

The structural aspects of two amide-containing isoquinoline derivatives, specifically focusing on their interactions with mineral acids, have been studied. These interactions lead to different outcomes, such as gel formation or the creation of crystalline salts, demonstrating the diverse applications of these compounds in materials science (Karmakar et al., 2007).

Solvation Effects on Reaction Paths

Solvation has been shown to control reaction paths and gel formation in imide derivatives. This research highlights how the choice of solvent can significantly affect the outcomes of synthetic processes involving imide derivatives, impacting the development of new materials and chemical products (Singh & Baruah, 2008).

Fluorescent Properties of Derivatives

The synthesis of benzotriazoloisoquinolin-7-ones and their fluorescent properties have been explored. This study contributes to the understanding of how structural modifications can impact the fluorescent characteristics of chemical compounds, which is crucial for developing new materials for optical applications (Rangnekar & Shenoy, 1987).

Photocatalytic Applications

Research into the photocatalytic degradation of pharmaceuticals using TiO2 nanoparticles underlines the potential of N-(2-benzoyl-4-nitrophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide derivatives in environmental applications. This work demonstrates the efficiency of TiO2 nanoparticles in degrading contaminants, providing a pathway for treating pharmaceutical waste (Jallouli et al., 2017).

properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(16-26-13-12-17-6-4-5-9-19(17)15-26)25-22-11-10-20(27(30)31)14-21(22)24(29)18-7-2-1-3-8-18/h1-11,14H,12-13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKEMTXNHZXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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